molecular formula C9H18Cl3N3 B3067289 2,4,6-Trimethylbenzene-1,3,5-triamine trihydrochloride CAS No. 100306-38-5

2,4,6-Trimethylbenzene-1,3,5-triamine trihydrochloride

Cat. No.: B3067289
CAS No.: 100306-38-5
M. Wt: 274.6 g/mol
InChI Key: GUJPWQRAUBETOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trimethylbenzene-1,3,5-triamine trihydrochloride (hereafter referred to as TMT) is a methyl-substituted benzene derivative featuring three amine groups, each protonated as a hydrochloride salt. It is primarily utilized in materials science for synthesizing porous polymers and metal-organic frameworks (MOFs) due to its rigid aromatic structure and ability to coordinate with metal ions . TMT is commercially available at high purity grades (>98%), as noted by suppliers like Alfa Aesar and GLPBIO, and is strictly designated for research purposes .

Properties

IUPAC Name

2,4,6-trimethylbenzene-1,3,5-triamine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.3ClH/c1-4-7(10)5(2)9(12)6(3)8(4)11;;;/h10-12H2,1-3H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJPWQRAUBETOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1N)C)N)C)N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Mesitylene

Mesitylene (1,3,5-trimethylbenzene) serves as the starting material due to its symmetrical substitution pattern, which directs nitration to the remaining aromatic positions. The nitration employs a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) under controlled conditions. The sulfuric acid acts as a catalyst and dehydrating agent, enhancing the electrophilicity of the nitronium ion (NO₂⁺).

Reaction Conditions

  • Temperature : 0–5°C (ice-bath cooling to prevent over-nitration)
  • Molar Ratio : Mesitylene : HNO₃ : H₂SO₄ = 1 : 3.3 : 10
  • Time : 6–8 hours

The product, 1,3,5-trimethyl-2,4,6-trinitrobenzene, is isolated via filtration and dried under vacuum, yielding a pale yellow crystalline solid.

Reduction of Nitro Groups to Amines

The reduction of 1,3,5-trimethyl-2,4,6-trinitrobenzene to 2,4,6-trimethylbenzene-1,3,5-triamine is achieved using hydrazine hydrate (N₂H₄·H₂O) in a mixed solvent system of methanol and water. Hydrazine acts as a stoichiometric reducing agent, transferring electrons to the nitro groups via a series of intermediates, ultimately yielding primary amines.

Optimized Reduction Protocol

  • Solvent : Methanol/water (3:1 v/v)
  • Hydrazine Hydrate : 6 equivalents per nitro group
  • Temperature : Reflux (65–70°C)
  • Time : 12–16 hours
  • Molar Concentration : 0.123–0.255 mol/L

Post-reduction, the mixture is concentrated under reduced pressure, and the triamine is crystallized, washed with cold ethanol, and dried. Reported yields for this step range from 75–86% .

Formation of the Trihydrochloride Salt

The freebase triamine is converted to its trihydrochloride salt through protonation with hydrochloric acid (HCl). This step enhances the compound’s stability and solubility in aqueous systems.

Salt Formation Procedure

  • Dissolve 2,4,6-trimethylbenzene-1,3,5-triamine in absolute ethanol (20 mL/g).
  • Add concentrated HCl (37%, 3.1 equivalents) dropwise under ice cooling.
  • Stir for 1 hour, then evaporate the solvent under vacuum.
  • Recrystallize the residue from ethanol/diethyl ether to obtain white crystals.

The trihydrochloride form is characterized by a molecular weight of 274.6 g/mol and a melting point of >250°C (dec.).

Mechanistic and Steric Considerations

Nitration Regioselectivity

The methyl groups on mesitylene exert both electron-donating and steric effects , directing nitration to the less hindered para positions relative to existing substituents. The use of fuming nitric acid ensures complete nitration despite the deactivating nature of the methyl groups.

Reduction Pathway

Hydrazine-mediated reduction proceeds via the Meerwein-Ponndorf-Verley mechanism , where hydrazine acts as a hydride donor. The reaction is facilitated by the electron-withdrawing nitro groups, which stabilize intermediate species. Steric hindrance from the methyl groups is mitigated by the protic solvent system, which enhances reactant mobility.

Analytical Characterization

The trihydrochloride salt is validated through spectroscopic and chromatographic methods:

Key Analytical Data

Technique Data
¹H NMR (D₂O) δ 2.25 (s, 9H, CH₃), 3.45 (s, 6H, NH₃⁺), 7.10 (s, 3H, aromatic H)
ESI-MS m/z 207.1 [M - 3HCl + H]⁺
HPLC Purity >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient)

Applications and Derivative Synthesis

This compound serves as a precursor for:

  • Pharmaceuticals : Synthesis of anticonvulsant agents via N-acylation.
  • Materials Science : Construction of supramolecular architectures and dendrimers.
  • Energetic Compounds : Functionalization with nitro groups for explosive formulations.

Chemical Reactions Analysis

Substitution Reactions

The primary amine groups participate in electrophilic substitution reactions under controlled conditions.

Sulfonylation with Tosyl Chloride

Reaction with p-toluenesulfonyl chloride (TsCl) yields mono-, di-, or tritosylated derivatives depending on stoichiometry:

TsCl EquivalentsProductYieldConditionsSource
1.8Ditosylamide (12b )80%THF, Et3_3N, RT
≥3.0Tritosylamide (12a )75%THF, Et3_3N, RT

Key Observations :

  • Steric hindrance from methyl groups limits full tritosylation unless excess TsCl is used.

  • The tritosylamide derivative (12a ) exhibits low reactivity in subsequent alkylation attempts (e.g., with methyl iodide) due to steric and electronic deactivation .

Condensation Reactions

The compound reacts with carbonyl-containing reagents to form cyclic products.

Reaction with Paraformaldehyde

In the presence of methylphosphonic acid diethyl ester (MeP(OEt)2_2), condensation yields a tricyclic bis-aminal (16 ):

ReagentsProductConditionsNotesSource
Paraformaldehyde, MeP(OEt)2_2Tricyclic bis-aminal (16 )THF, reflux, 24 hForms diastereomers (RR/SS and RS/SR) due to chiral P centers .

Mechanistic Insight :

  • The reaction proceeds via imine intermediate formation, followed by cyclization facilitated by the phosphonate catalyst .

Acid-Base Behavior

The trihydrochloride salt dissociates in aqueous solution, exhibiting weak basicity:

Protonation SitepKa (25°C)Experimental ConditionsSource
Primary amine7.83Aqueous solution, potentiometric titration
Secondary amine6.73Aqueous solution, potentiometric titration
Tertiary amine5.15Aqueous solution, potentiometric titration

Implications :

  • The compound acts as a polyprotic base, with stepwise deprotonation influencing its solubility and reactivity in biological or synthetic environments .

Oxidative Decomposition

Under strong acidic conditions (e.g., 9.25 M HCl), decomposition products include cross-linked polymers and aldehydes, as observed via 13^{13}C NMR .

Stability in Solvents

  • Stable : DMSO, DMF, aqueous HCl (≤1 M).

  • Unstable : Concentrated HCl (>9 M), leading to aldehyde formation and polymerization .

Comparative Reactivity with Analogues

Reactivity differences between methyl- and ethyl-substituted derivatives:

CompoundSulfonylation Yield (Tritosylamide)Alkylation ReactivitySource
2,4,6-Trimethyl derivative (trihydrochloride)75%Low
2,4,6-Triethyl derivative84%Moderate

Key Factor :

  • Ethyl groups provide greater steric shielding than methyl groups, subtly altering reaction kinetics .

Scientific Research Applications

Scientific Research Applications

  • Catalysis : TMTBT has been explored as a catalyst in organic reactions due to its ability to stabilize transition states. Its triamine structure provides multiple coordination sites for metal ions, enhancing catalytic efficiency.
  • Polymer Chemistry : TMTBT is utilized in the synthesis of polyamines and polyurethanes. Its unique structure allows for the development of polymers with improved thermal stability and mechanical properties.
  • Biological Studies : The compound has been investigated for its potential role in drug delivery systems and as a building block for bioactive molecules. Its amine groups facilitate interactions with biological macromolecules, making it a candidate for pharmaceutical applications.
  • Environmental Applications : TMTBT has shown promise in the remediation of heavy metal-contaminated sites due to its chelating properties. It can bind to metal ions, thereby reducing their bioavailability and toxicity in the environment.

Data Table: Applications Overview

Application AreaDescriptionKey Benefits
CatalysisUsed as a catalyst in organic reactionsEnhanced reaction rates
Polymer ChemistryBuilding block for polyamines and polyurethanesImproved thermal stability
Biological StudiesPotential drug delivery systemsFacilitates interactions with biomolecules
Environmental RemediationChelating agent for heavy metalsReduces metal bioavailability

Case Study 1: Catalytic Activity

A study demonstrated that TMTBT could effectively catalyze the synthesis of amides from carboxylic acids and amines. The reaction showed a significant increase in yield compared to traditional catalysts, indicating TMTBT's potential in industrial applications .

Case Study 2: Polymer Development

Research involving TMTBT as a precursor for polyurethanes revealed that polymers synthesized using TMTBT exhibited superior mechanical properties and thermal resistance compared to those made from conventional polyamines. This finding suggests that TMTBT can be utilized to create high-performance materials suitable for demanding applications .

Case Study 3: Environmental Impact

In an environmental study, TMTBT was tested for its efficacy in removing lead ions from contaminated water sources. The results indicated a high removal efficiency, showcasing its potential as an eco-friendly solution for heavy metal remediation .

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylbenzene-1,3,5-triamine trihydrochloride involves its interaction with various molecular targets, primarily through its amino groups. These groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

TMT belongs to a class of aromatic triamine hydrochlorides. Key structural analogs and their distinguishing features include:

Table 1: Structural Comparison
Compound Name Core Structure Substituents Key Functional Groups
TMT Benzene Three methyl groups Three -NH₂·HCl groups
Benzene-1,3,5-triamine trihydrochloride Benzene None Three -NH₂·HCl groups
Melamine phosphate (1,3,5-triazine derivative) Triazine Phosphate counterion Three -NH₂ groups, phosphate
2,4,6-Triaminobenzene-1,3,5-trithiol HCl Benzene Three thiol (-SH) groups Three -NH₂·HCl groups

Key Observations :

  • Triazine vs. Benzene : Melamine phosphate’s triazine core reduces aromaticity, altering electronic properties and reactivity compared to TMT .
  • Thiol Functionalization : Thiol-substituted analogs exhibit higher reactivity due to -SH groups, enabling disulfide bond formation, unlike TMT’s inert methyl groups .

Physicochemical Properties

Table 2: Physicochemical Data
Property TMT Benzene-1,3,5-triamine TriHCl Melamine Phosphate
Molecular Formula C₉H₁₈Cl₃N₃ (inferred) C₆H₁₂Cl₃N₃ C₃H₆N₆·H₃PO₄
Purity >98% 95% (HPLC) Data gaps reported
Solubility Soluble in polar solvents Likely similar to TMT Low (melamine derivatives)
Thermal Stability High (methyl substitution) Moderate High (flame retardant use)

Hazard Profiles and Regulatory Status

Table 3: Hazard and Regulatory Comparison
Compound Hazard Profile Regulatory Status
TMT Structural similarity to SIN List substances suggests potential hazards . No explicit classification; research-only .
Benzene-1,3,5-triamine Limited data; assumed similar to aromatic amines. No harmonized CLP classification .
Melamine Phosphate Low acute toxicity; data gaps in REACH dossier . No harmonized CLP classification .

Critical Notes:

  • TMT’s structural alignment with SIN List substances (e.g., persistent, bioaccumulative, or toxic chemicals) necessitates further toxicological evaluation despite its current research-only designation .
  • Melamine phosphate’s hazard profile is inferred from melamine, which has low acute toxicity but raises concerns about chronic exposure .

Biological Activity

2,4,6-Trimethylbenzene-1,3,5-triamine trihydrochloride, often referred to as mesitylene triamine, is a chemical compound characterized by its unique structure comprising three amino groups and three methyl groups. This configuration imparts distinct chemical reactivity and biological activity, making it a subject of interest in various scientific fields including medicinal chemistry and biochemistry.

  • Molecular Formula : C9H15N3·3HCl
  • Molecular Weight : 232.54 g/mol
  • CAS Number : 100306-38-5

The biological activity of this compound primarily stems from its amino groups which can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate enzymatic activities and influence cellular signaling pathways. The compound also participates in redox reactions that may affect oxidative stress within cells.

Biological Applications

  • Enzyme Interactions : Studies indicate that the compound can serve as a substrate or inhibitor for various enzymes, affecting metabolic pathways.
  • Antimicrobial Activity : Preliminary research suggests potential antimicrobial properties against certain bacterial strains.
  • Drug Development : Its structural characteristics make it a candidate for designing new pharmaceuticals targeting specific biological pathways.

Research Findings

A variety of studies have explored the biological implications of this compound:

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of specific enzymes involved in metabolic processes, this compound demonstrated significant inhibitory effects on enzyme activity at micromolar concentrations. This suggests its potential as a lead compound in drug design targeting metabolic disorders.

Case Study 2: Antimicrobial Properties

Another research effort evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited bacteriostatic effects at higher concentrations, warranting further investigation into its mechanism of action and potential therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
1,3,5-Triaminobenzene Lacks methyl groupsLower reactivity
2,4-Dimethylbenzene-1,3-diamine Fewer amino groupsReduced biological activity
2,4,6-Trimethylbenzene-1,3,5-triyltrimethanamine Similar structure but with additional methylene groupsEnhanced chemical reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trimethylbenzene-1,3,5-triamine trihydrochloride
Reactant of Route 2
Reactant of Route 2
2,4,6-Trimethylbenzene-1,3,5-triamine trihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.